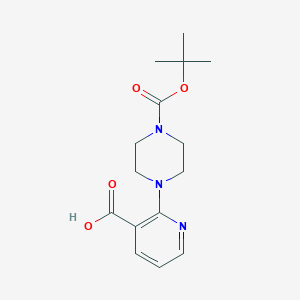

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJPSKVYOSWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378110 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902835-85-2 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, with the CAS Number 902835-85-2 , has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors. This technical guide provides an in-depth exploration of this versatile molecule, from its synthesis and characterization to its application in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 902835-85-2 | [1] |

| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |

| Molecular Weight | 307.34 g/mol | [2] |

| IUPAC Name | 2-(4-((tert-butoxycarbonyl)piperazin-1-yl)pyridine-3-carboxylic acid | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 174 °C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 2-chloronicotinic acid with N-Boc-piperazine.[3]

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

The following protocol is adapted from a patented synthesis method and provides a robust procedure for laboratory-scale preparation.[3]

Materials:

-

2-Chloronicotinic acid

-

N-Boc-piperazine (1.1 equivalents)

-

Thionyl chloride (1.2 equivalents)

-

Isopropyl acetate (IPAc)

-

Saturated sodium bicarbonate solution

Procedure:

-

Activation of 2-Chloronicotinic Acid: To a stirred solution of 2-chloronicotinic acid in isopropyl acetate, slowly add thionyl chloride at a controlled temperature (e.g., 65°C) to manage gas evolution. The reaction mixture is stirred until the formation of the acid chloride is complete.

-

Nucleophilic Substitution: In a separate flask, dissolve N-Boc-piperazine in isopropyl acetate. To this solution, add the freshly prepared 2-chloronicotinoyl chloride solution from step 1.

-

Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until completion, which is typically achieved after several hours at ambient temperature.[3]

-

Workup and Isolation: Upon completion, the reaction mixture is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or flash column chromatography to yield this compound as an off-white solid.[3]

Analytical Characterization

Ensuring the purity and structural integrity of the synthesized intermediate is crucial. The following analytical techniques are routinely employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. While a specific, publicly available spectrum for this exact compound is not readily found, the expected chemical shifts can be inferred from data on similar structures.[4][5]

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: Signals corresponding to the three protons on the pyridine ring.

-

Piperazine Protons: Two sets of multiplets for the -CH₂- groups of the piperazine ring.

-

Boc Group Protons: A characteristic singlet for the nine protons of the tert-butyl group.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls.

-

Aromatic Carbons: Signals for the carbons of the pyridine ring.

-

Piperazine Carbons: Resonances for the carbons of the piperazine ring.

-

Boc Group Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.

Illustrative RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at pH 2).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 239 nm or 265 nm).[6][7]

This method allows for the separation of the target compound from starting materials and potential by-products, enabling accurate purity determination.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The structural motif of a substituted nicotinic acid linked to a piperazine ring is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. This is due to the ability of the piperazine and nicotinic acid moieties to form key interactions within the ATP-binding pocket of various kinases.

Role in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[10] Consequently, VEGFR-2 is a prime target for the development of anticancer drugs. Several potent VEGFR-2 inhibitors incorporate the piperazinyl-nicotinic acid scaffold.[7][10][11][12]

The this compound intermediate serves as a versatile starting point for the synthesis of these inhibitors. The carboxylic acid group can be readily converted to an amide, which can form crucial hydrogen bonds with key residues in the kinase hinge region. The Boc-protected piperazine provides a handle for introducing further diversity, allowing for the fine-tuning of physicochemical properties and target engagement.

General Synthetic Workflow for Kinase Inhibitor Synthesis:

Caption: A representative workflow for the synthesis of kinase inhibitors.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and selective drug candidates.

VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and strategic positioning of functional groups make it an ideal starting material for the creation of complex bioactive molecules, most notably kinase inhibitors targeting critical signaling pathways in cancer. This guide provides a foundational understanding of this key intermediate, empowering researchers and scientists to leverage its potential in the ongoing quest for novel and effective therapeutics.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Accessed January 17, 2026. [Link]

- SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Patent 2470182.

- Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central.

- Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. PubMed.

- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.

- New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT.

- 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0. Biosynth.

- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.

- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv

- CAS 902835-85-2 this compound. BOC Sciences.

- Synthesis of 2-Chloronicotinic Acid Derivatives.

- Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.

- Method for synthesizing Imatinib.

- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.

- Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P

- 1375471-45-6|2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pentanoic acid. BLDpharm.

- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

- 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid. Advanced Biochemicals.

- Piperazic Acid Synthesis. Bowers Lab.

- Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. Analytical and Bioanalytical Chemistry Research.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. ptfarm.pl [ptfarm.pl]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants [analchemres.org]

- 9. jocpr.com [jocpr.com]

- 10. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and chemical identity. Furthermore, it outlines a standard synthetic pathway, analytical characterization protocols, principal applications, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a trifunctional molecule featuring a pyridinecarboxylic acid (nicotinic acid) core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This specific arrangement of functional groups makes it a versatile scaffold for creating diverse chemical libraries. The Boc group provides a crucial temporary block on the secondary amine of the piperazine ring, allowing for selective reactions at the carboxylic acid moiety or the pyridine ring.

The precise molecular weight is a critical parameter for all quantitative applications, including reaction stoichiometry calculations, preparation of standard solutions, and analytical data interpretation.

Table 1: Core Physicochemical Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | [] |

| Synonyms | 4-(3-CARBOXY-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [] |

| CAS Number | 902835-85-2 | [] |

| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |

| Molecular Weight | 307.35 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | Typically ≥95-97% | [][2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The general principle involves the displacement of a leaving group (commonly a halogen) from the 2-position of a nicotinic acid derivative by the nucleophilic secondary amine of 1-(tert-butoxycarbonyl)piperazine (also known as 1-Boc-piperazine).

2.1 General Synthesis Workflow

The workflow involves the reaction between a suitable 2-halonicotinic acid and 1-Boc-piperazine, followed by workup and purification.

Caption: General workflow for the synthesis of the title compound.

2.2 Step-by-Step Laboratory Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or DMF), add 1-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA).

-

Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of ~4-5 using a mild acid like 1M HCl. This protonates the product's carboxylic acid, causing it to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove inorganic salts and any remaining solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.

-

Drying: Dry the purified product under vacuum to yield the final compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed. The results from these analyses validate the successful outcome of the synthesis protocol.

3.1 Analytical Workflow Logic

Caption: Logical flow for analytical validation of the final product.

3.2 Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the analysis should reveal a prominent ion peak corresponding to the molecular weight plus a proton [M+H]⁺ at approximately 308.16 m/z.

-

HPLC (High-Performance Liquid Chromatography): When analyzed by reverse-phase HPLC, the pure compound should present as a single major peak, allowing for the quantification of purity, which is typically expected to be above 95%.

Applications in Medicinal Chemistry

The piperazine moiety is a highly privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[4] Its presence can improve aqueous solubility and provides points for molecular modification to optimize pharmacokinetic profiles. This compound serves as a versatile starting material for building more complex molecules, particularly kinase inhibitors and receptor modulators.[4][5]

4.1 Role as a Chemical Building Block

The molecule's two reactive sites—the carboxylic acid and the Boc-protected amine—allow for sequential and controlled chemical modifications.

-

Amide Coupling: The carboxylic acid group can be readily coupled with a wide range of amines to form amides, a common linkage in drug molecules.

-

Boc Deprotection and Functionalization: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The newly freed secondary amine can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce further diversity.

This dual functionality is instrumental in the synthesis of compound libraries for screening against biological targets such as G-protein coupled receptors (GPCRs) and various enzymes.[6] For instance, derivatives of nicotinic acid are known to interact with nicotinic acetylcholine receptors (nAChRs) and can act as antagonists for receptors like HCA2.[6][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. While this specific compound has not been exhaustively studied for its toxicology, data from structurally related compounds and general safety guidelines should be followed.

Table 2: Safety and Handling Information

| Category | Guideline | Source(s) |

| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin. | [8][9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [8][9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Some related compounds are light-sensitive. | [10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [9] |

| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice. | [9] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

This compound, with a molecular weight of 307.35 g/mol , is a foundational building block for modern drug discovery. Its well-defined structure and dual reactivity offer chemists significant flexibility in synthesizing novel compounds for therapeutic exploration. This guide has provided the core technical information—from synthesis to safe handling—required for its effective application in a research environment. Adherence to the described protocols and safety measures will ensure both the integrity of the experimental outcomes and the safety of the laboratory personnel.

References

- Biosynth. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0.

- Fisher Scientific. (n.d.). 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific.

- Advanced Biochemicals. (n.d.). 2-(4-(tert-Butoxycarbonyl)-3-(methoxycarbonyl)piperazin-1-yl)acetic acid.

- Fisher Scientific. (2025). Safety Data Sheet: 3-{ [4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl} benzoic acid.

- BOC Sciences. (n.d.). CAS 902835-85-2 this compound.

- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid.

- ChemicalBook. (2026). Nicotinic acid | 59-67-6.

- Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.

- TCI Chemicals. (2025). Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperazine.

- Sigma-Aldrich. (2024). Safety Data Sheet: Nicotinic acid.

- BLD Pharmatech. (n.d.). Safety Data Sheet: 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.

- Biosynth. (2023). Safety Data Sheet: tert-Butyl 1-piperazinecarboxylate.

- Cayman Chemical. (n.d.). Nicotinic Acid.

- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid.

- Montanari, S., & Capelli, A. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6813.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

- PubChem. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid.

- Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.

- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-50.

- ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.

- Fluorochem. (n.d.). 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(tert-Butoxycarbonyl)piperazine.

Sources

- 2. 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to the Synthesis of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid

Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is a molecule of significant interest in the field of medicinal chemistry and drug development. It serves as a crucial, high-value building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, combining a reactive nicotinic acid core with a protected piperazine moiety, makes it an ideal precursor for constructing molecules targeting a range of biological pathways. Notably, it is a key intermediate in the synthesis of Vismodegib, the first FDA-approved Hedgehog signaling pathway inhibitor for treating basal-cell carcinoma[1][2][3]. This guide provides a comprehensive technical overview of its primary synthesis pathway, explores viable alternatives, and details the necessary analytical validation, offering field-proven insights for researchers, chemists, and process development professionals.

Part 1: The Principal Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially favored method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is valued for its efficiency and high atom economy.

The Underlying Mechanism: Activating the Pyridine Ring

The SNAr reaction on a pyridine ring is a classic example of exploiting the inherent electronic properties of a heteroaromatic system. The reaction proceeds via a two-step addition-elimination mechanism[4][5].

-

Nucleophilic Attack: The pyridine ring is π-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. This makes these positions electrophilic and susceptible to attack by a nucleophile. In this synthesis, the secondary amine of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) acts as the nucleophile, attacking the C-2 position of 2-chloronicotinic acid, which bears the leaving group (Cl).

-

Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[6]. The stability of this intermediate is the linchpin of the reaction's feasibility. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant resonance stabilization[6][7]. This stabilization lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step[8].

-

Elimination and Re-aromatization: In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The strategic placement of the carboxylic acid group on the nicotinic acid starting material does not significantly hinder the reaction and is carried through to the final product.

Detailed Experimental Protocol

This protocol represents a validated, laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Chloronicotinic acid

-

1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as solvent

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1.0 eq).

-

Add anhydrous DMF (or DMSO) to dissolve the starting material (approx. 5-10 mL per gram of 2-chloronicotinic acid).

-

Add N-Boc-piperazine (1.1-1.2 eq) to the solution. The slight excess ensures the complete consumption of the limiting reagent.

-

Add the base, typically anhydrous K₂CO₃ (2.0-2.5 eq), to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.

-

Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-cold water.

-

Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This protonates the carboxylic acid, causing the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove residual DMF and inorganic salts.

-

Dry the crude product under vacuum.

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield the final product as a white to off-white crystalline solid[9].

Workflow and Data Summary

The following diagram illustrates the logical flow of the primary synthesis protocol.

Caption: Workflow for the SNAr Synthesis Pathway.

| Parameter | Specification | Rationale / Causality |

| Starting Materials | 2-Chloronicotinic Acid, N-Boc-Piperazine | Commercially available and cost-effective precursors. |

| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents facilitate SNAr reactions by solvating the cation and leaving the nucleophile reactive. |

| Base | K₂CO₃ or Triethylamine | Neutralizes the HCl byproduct, driving the reaction to completion. K₂CO₃ is often preferred for ease of removal. |

| Temperature | 100 - 120 °C | Elevated temperatures are required to overcome the activation energy of the rate-determining nucleophilic attack step[10]. |

| Reaction Time | 12 - 24 hours | Typical duration to achieve high conversion. Monitoring is essential to determine the endpoint. |

| Typical Yield | 75 - 90% | This route is generally high-yielding, making it attractive for large-scale production. |

Part 2: Alternative Synthesis Route: A Multi-step Approach

While the SNAr pathway is dominant, alternative strategies can be devised, particularly if starting materials are constrained or if milder conditions are paramount. A plausible alternative involves a peptide coupling reaction followed by deprotection and subsequent cyclization, though this is conceptually more complex. A more practical alternative involves using a different coupling agent to facilitate the C-N bond formation under potentially milder conditions.

Peptide Coupling-Assisted Synthesis

This approach treats the C-N bond formation as an amidation-like process, using peptide coupling agents to activate the carboxylic acid, although this is less direct for this specific target. A more relevant alternative for similar structures involves a Buchwald-Hartwig amination. However, for the direct synthesis from 2-chloronicotinic acid, a variation on the SNAr theme using a coupling agent to form an activated intermediate is a documented strategy[11].

Detailed Experimental Protocol (Alternative)

This protocol uses a peptide coupling agent, which can sometimes offer milder conditions and different work-up profiles compared to high-temperature SNAr.

Materials:

-

2-Chloronicotinic acid

-

N-Boc-piperazine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Isopropyl acetate (IPAc) or Dichloromethane (DCM) as solvent

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 2-chloronicotinic acid (1.0 eq) in the chosen solvent (e.g., IPAc).

-

Add the peptide coupling agent TBTU (1.2-1.4 eq) to the solution[11].

-

Add triethylamine (2.0 eq) and stir the mixture at ambient temperature for approximately 30 minutes to form the activated ester of 2-chloronicotinic acid.

-

Add N-Boc-piperazine (1.2 eq) portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction at ambient temperature. The reaction is often complete within 4-12 hours, as monitored by HPLC[11].

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 2x with IPAc).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Workflow and Comparative Analysis

Caption: Workflow for the Alternative Coupling Pathway.

| Feature | Primary Pathway (High-Temp SNAr) | Alternative Pathway (Coupling Agent) |

| Temperature | High (100-120 °C) | Ambient |

| Reagents | Inexpensive base (K₂CO₃) | More expensive coupling agent (TBTU) |

| Reaction Time | Longer (12-24 h) | Shorter (4-12 h) |

| Scalability | Excellent; common in industrial processes. | Good, but cost of coupling agent may be a factor. |

| Work-up | Precipitation/filtration is straightforward. | Requires liquid-liquid extraction. |

| Ideal Use Case | Large-scale, cost-driven synthesis. | Lab-scale synthesis where milder conditions are preferred. |

Part 3: Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the synthesis and ensure the material is suitable for subsequent use in drug development.

Purification

As a crystalline solid, the primary method for purifying this compound is recrystallization . A common and effective solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the precipitation of pure crystals, which are then collected by filtration.

Structural and Purity Verification

The identity and purity of the final compound must be confirmed using a suite of analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum will show characteristic signals:

-

A large singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

-

Two multiplets for the piperazine ring protons, typically around ~3.5-3.8 ppm and ~3.1-3.4 ppm.

-

Signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

A broad singlet for the carboxylic acid proton, which may be far downfield (>10 ppm) or not visible depending on the solvent.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, showing distinct peaks for the Boc carbonyl, the tert-butyl carbons, the piperazine carbons, and the pyridine and carboxylic acid carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak. For C₁₅H₂₁N₃O₄, the expected [M+H]⁺ is approximately 308.16 g/mol .

-

Melting Point: The pure compound has a distinct melting point, reported to be around 174 °C, which serves as a reliable indicator of purity[12]. A sharp melting range close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands, including a strong C=O stretch for the carbamate (~1690 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹), as well as C-N and aromatic C-H stretches.

References

- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.

- Douglass, E. F., et al. (2021). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.

- Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Merklin, J., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.

- NotHenry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

- Chem Help ASAP. (2020).

- Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

- Boyer, A. (2019).

- Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Biosynth. 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid.

- ResearchGate. (2019).

- Bao, X., et al. (2019). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course.

- Bao, X., et al. (2023). Synthesis of Vismodegib Derivatives as Potential Smo Agonist: A Case of Undergraduate Experimental Teaching.

- Sigma-Aldrich. 2-(4-boc-piperazin-1-yl)nicotinic acid.

- Chinese Journal of New Drugs. (2013). Synthesis of vismodegib, a Hedgehog signaling pathway inhibitor.

- Technical Disclosure Commons. (2024).

- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Google Patents.

- EPO. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides an established synthesis protocol with underlying mechanistic rationale, and discusses its applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction

This compound, also known as 2-(4-Boc-piperazin-1-yl)nicotinic acid, is a bifunctional molecule that incorporates a protected piperazine moiety and a nicotinic acid scaffold. The piperazine ring is a prevalent feature in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable amine protection, allowing for sequential chemical modifications. The nicotinic acid portion of the molecule provides a handle for a variety of chemical transformations, most notably amide bond formation, making it an invaluable synthon in the construction of complex molecular architectures. Its structural attributes position it as a critical intermediate in the synthesis of a range of biologically active compounds, particularly in the realm of oncology and inflammatory diseases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 902835-85-2 | [1] |

| Molecular Formula | C₁₅H₂₁N₃O₄ | [2] |

| Molecular Weight | 307.35 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 174 °C (for the isomeric 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid) | [2] |

| Storage Temperature | 2-8°C |

Note: The melting point provided is for a closely related isomer and should be considered as an estimate. Experimental determination for the title compound is recommended.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2-chloronicotinic acid and tert-butyl piperazine-1-carboxylate (Boc-piperazine).

Synthetic Workflow

Caption: Synthetic workflow for 2-(4-(Boc-piperazin-1-yl)nicotinic acid).

Experimental Protocol

This protocol is adapted from established procedures for similar transformations.[3]

Materials:

-

2-Chloronicotinic acid

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Anhydrous acetonitrile or Isopropyl acetate (IPAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Isopropyl acetate (for extraction)

-

50% Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-chloronicotinic acid (1.0 equiv) and anhydrous acetonitrile or IPAc.

-

Add triethylamine (2.0 equiv) to the solution, followed by the addition of TBTU (1.4 equiv). Stir the mixture at ambient temperature for 30 minutes to activate the carboxylic acid.

-

Add Boc-piperazine (1.4 equiv) portion-wise, ensuring the internal temperature remains below 20°C.

-

Slowly warm the reaction mixture to 40°C and monitor for completion using an appropriate analytical technique such as HPLC (typically complete within 4-12 hours).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with isopropyl acetate.

-

Combine the organic layers and wash with a 50% brine solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary to yield an off-white solid.[3]

Causality Behind Experimental Choices:

-

Peptide Coupling Agent (TBTU): TBTU is used to activate the carboxylic acid of 2-chloronicotinic acid, forming a highly reactive intermediate that is readily susceptible to nucleophilic attack by the secondary amine of Boc-piperazine. This approach avoids the need for harsh conditions that could lead to side reactions.

-

Mild Base (Triethylamine): Triethylamine acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the nucleophilic amine.

-

Aprotic Solvent (Acetonitrile or IPAc): Anhydrous aprotic solvents are used to prevent the hydrolysis of the activated acid intermediate and to ensure good solubility of the reactants. IPAc can be advantageous in preventing the precipitation of salts during the workup.[3]

-

Aqueous Work-up: The aqueous quench with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product into the organic phase during extraction.

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the nicotinic acid ring, the piperazine ring (typically two sets of triplets), the tert-butyl group (a singlet at ~1.4-1.5 ppm), and the carboxylic acid proton (a broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, aromatic carbons of the nicotinic acid ring, carbons of the piperazine ring, and the carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the carboxylic acid and the carbamate, and C-N stretches. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 308.1605, corresponding to the molecular formula C₁₅H₂₂N₃O₄⁺. |

Reactivity and Chemical Logic

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the Boc-protected piperazine.

Caption: Reactivity map of 2-(4-Boc-piperazin-1-yl)nicotinic acid.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. This functionality is most commonly exploited for coupling with various amines to build larger, more complex molecules.

-

Boc Group Reactivity: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent). This unmasks the secondary amine of the piperazine ring, which can then be further functionalized through reactions such as N-alkylation, N-arylation, or acylation.

This orthogonal reactivity makes this compound a highly valuable and versatile building block in multi-step syntheses.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in molecules targeting a variety of biological pathways. The piperazine moiety is a well-established pharmacophore in many classes of drugs, including kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The nicotinic acid portion of the title compound can be elaborated to form part of such a core, while the piperazine moiety often extends into the solvent-exposed region, providing a point for modification to improve potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as inhibitors of p21-activated kinase 4 (PAK4) and glycogen synthase kinase-3β (GSK-3β).[4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from closely related compounds suggests the following precautions:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically designed chemical intermediate that offers a valuable combination of a versatile nicotinic acid core and a protected piperazine moiety. Its well-defined synthesis and orthogonal reactivity make it a powerful tool for the construction of complex molecules in the field of drug discovery. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

European Patent Office. (2012). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE (Patent No. EP 2470182 A1). Retrieved from [Link]

- Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). Journal of Medicinal Chemistry.

-

Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from its biological activity in screening assays to its ultimate bioavailability in a formulated drug product. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a procedural framework, guiding researchers through the principles, experimental design, and execution of solubility studies. We will explore the theoretical underpinnings of solubility for this molecule, propose a structured experimental approach for its determination in various media, and provide detailed protocols for both kinetic and thermodynamic solubility assays.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from initial discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles.[1] Poor solubility can lead to a cascade of negative consequences, including unreliable results in in vitro assays, difficulties in formulating solutions for in vivo testing, and ultimately, poor oral bioavailability.[] Therefore, a thorough understanding and early characterization of a compound's solubility profile are paramount.

This compound is a bifunctional molecule incorporating a lipophilic tert-butoxycarbonyl (Boc) protecting group, a basic piperazine ring, and an acidic nicotinic acid moiety. This unique combination of functional groups suggests a complex solubility behavior that is likely to be highly dependent on the pH and polarity of the solvent. The Boc group increases lipophilicity, while the ionizable piperazine and carboxylic acid groups can significantly enhance aqueous solubility at appropriate pH values.[] This guide will provide the necessary framework for a comprehensive evaluation of these characteristics.

Physicochemical Properties and Predicted Solubility Behavior

-

Nicotinic Acid (Vitamin B3): This parent compound is soluble in water and hot ethanol, but only slightly soluble in ether and ester solutions.[3]

-

Piperazine: The piperazine ring itself is highly soluble in water and also shows solubility in organic solvents like ethanol and methanol.[4]

-

1-Boc-piperazine: The addition of the Boc group significantly alters the solubility profile, making it soluble in organic solvents such as dichloromethane and methanol, but less soluble in water.[5][6]

Based on this, this compound is expected to exhibit moderate solubility in polar organic solvents like methanol, ethanol, and DMSO. Its aqueous solubility is predicted to be low at neutral pH due to the presence of the large, lipophilic Boc group. However, its amphoteric nature, with both a basic piperazine nitrogen and an acidic carboxylic acid, means its aqueous solubility will be highly pH-dependent. At low pH, the piperazine nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which should lead to a significant increase in aqueous solubility.

Table 1: Predicted Solubility Profile of this compound

| Solvent/Medium | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low | The lipophilic Boc group and the neutral overall charge at this pH limit aqueous solubility. |

| Aqueous Buffer (pH 2) | High | Protonation of the piperazine nitrogen will form a soluble salt. |

| Aqueous Buffer (pH 10) | High | Deprotonation of the carboxylic acid will form a soluble salt. |

| Methanol / Ethanol | Moderate to High | Polar protic solvents should effectively solvate the molecule. |

| Dichloromethane (DCM) | Moderate | A common solvent for Boc-protected compounds.[6] |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its ability to dissolve a wide range of drug-like molecules.[1] |

| Acetonitrile (ACN) | Moderate | A polar aprotic solvent commonly used in chromatography. |

| Hexanes / Heptane | Very Low | Non-polar solvents are unlikely to effectively solvate this polar molecule. |

Experimental Determination of Solubility: A Methodological Approach

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[1][4]

-

Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock (typically DMSO). It is a high-throughput method often used in early drug discovery for initial screening.[7][8] The resulting solution can be supersaturated, leading to higher apparent solubility values than the thermodynamic measurement.[9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1] This is a more time-consuming but accurate measurement, crucial for later-stage development and formulation.[7]

The following sections outline detailed protocols for determining both types of solubility for this compound.

Diagram of the Solubility Determination Workflow

Caption: Workflow for solubility assessment in drug discovery.

Protocol for Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for the initial screening of compounds.[8]

Principle: A compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. If the compound's solubility limit is exceeded, it will precipitate, causing turbidity which can be measured by light scattering or absorbance.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Multichannel pipette

-

Plate reader with nephelometry or absorbance detection capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

-

Compound Addition: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 10 minutes at room temperature to mix.

-

Measurement: Measure the turbidity of each well using a plate reader (nephelometer) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[8]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[10]

Principle: An excess amount of the solid compound is agitated in a chosen solvent or buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined, typically by HPLC-UV.

Materials:

-

This compound (solid)

-

Selected solvents: Water, PBS (pH 7.4), 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), Methanol, Ethanol, Acetonitrile

-

Glass vials with screw caps

-

Orbital shaker with temperature control (37 ± 1 °C for physiological relevance)[11]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess of solid this compound to a glass vial (e.g., 2-5 mg). The exact amount should be recorded.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

-

Analyze the filtered sample and the standard solutions by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the filtered sample using the calibration curve.

-

-

Result: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Diagram of the Shake-Flask Experimental Protocol

Caption: Step-by-step shake-flask solubility determination.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is essential for its successful application in drug discovery and development. While specific quantitative data is sparse, a systematic experimental approach, as outlined in this guide, can provide the necessary insights. The proposed kinetic and thermodynamic assays will elucidate its solubility under various conditions, with a particular focus on the pH-dependent aqueous solubility, which is critical for predicting oral absorption.

For drug development professionals, the data generated from these studies will be invaluable for guiding formulation strategies. If aqueous solubility is found to be low at physiological pH, techniques such as salt formation (targeting the piperazine or carboxylic acid moieties after Boc-deprotection), co-crystal formation, or the use of amorphous solid dispersions may be necessary to enhance bioavailability.[12] The protocols and principles detailed herein provide a robust framework for any researcher tasked with characterizing the solubility of this, or similar, complex pharmaceutical building blocks.

References

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-560.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Aqueous Solubility Assay.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- Krieg, B. J., et al. (2021). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Journal of Pharmaceutical Sciences, 110(8), 3023-3031.

- Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.

- BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.

- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.

- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Biosynth. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

- CymitQuimica. (n.d.). CAS 57260-71-6: N-BOC-Piperazine.

- European Patent Office. (n.d.). Patent EP2470182B1: Synthesis of a neurostimulative piperazine.

- Lifechem Pharma. (n.d.). 1-boc Piperazine.

- BLDpharm. (n.d.). 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-3-chloroisonicotinic acid.

- Pharmaffiliates. (n.d.). tert-Butyl 4-(pyridin-3-yl)piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate.

- PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.

- ChemicalBook. (n.d.). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

- V-CIRCLE. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6).

- Fisher Scientific. (n.d.). 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid, 97%, Thermo Scientific.

- ChemicalBook. (n.d.). Nicotinic acid.

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. WO2002048124A2 - Piperazine derivatives - Google Patents [patents.google.com]

- 6. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. ovid.com [ovid.com]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

Spectroscopic Characterization of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, a key building block in contemporary drug discovery and medicinal chemistry. The structural complexity and the presence of multiple pharmacophoric features necessitate a rigorous and multi-faceted approach to its characterization. This document is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₅H₂₁N₃O₄, Molecular Weight: 307.35 g/mol ) belongs to a class of substituted nicotinic acid derivatives. The molecule incorporates a pyridine carboxylic acid moiety, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This combination of a rigid aromatic core and a flexible, protected diamine makes it a versatile scaffold for library synthesis. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in further synthetic transformations.

A positional isomer, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid, has a reported melting point of 174 °C, which can serve as a useful, albeit indirect, physical reference point[1]. The structural integrity of these molecules is foundational to the success of subsequent synthetic endeavors[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity effectively dissolves the zwitterionic character of the amino acid, while its residual solvent peak does not interfere with key resonances of the analyte. The broad O-H/N-H proton exchange is also minimized compared to protic solvents like D₂O or CD₃OD.

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is employed to achieve optimal signal dispersion, which is crucial for resolving the overlapping multiplets of the piperazine protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Obtain the spectrum with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.

-

¹³C NMR Acquisition: Obtain the spectrum with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A proton-decoupled pulse sequence is used, and approximately 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Apply a 0.3 Hz line broadening for the ¹H spectrum and a 1.0 Hz line broadening for the ¹³C spectrum before Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.10 | br s | 1H | -COOH |

| 8.25 | dd | 1H | H-6 (Pyridine) |

| 7.80 | dd | 1H | H-4 (Pyridine) |

| 6.90 | dd | 1H | H-5 (Pyridine) |

| 3.60 | t | 4H | Piperazine (-N-CH₂-) |

| 3.45 | t | 4H | Piperazine (-N(Boc)-CH₂-) |

| 1.40 | s | 9H | Boc (-C(CH₃)₃) |

Interpretation of the ¹H NMR Spectrum:

-

The downfield broad singlet at 13.10 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and exchange.

-

The aromatic region displays three distinct signals corresponding to the pyridine ring protons. The downfield shifts of H-6 (8.25 ppm) and H-4 (7.80 ppm) are due to the deshielding effects of the electronegative nitrogen atom and the carboxylic acid group.

-

The two triplets at 3.60 ppm and 3.45 ppm correspond to the methylene protons of the piperazine ring. The protons adjacent to the pyridine ring are slightly more deshielded.

-

The prominent singlet at 1.40 ppm , integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting moiety.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | -COOH |

| 158.5 | C-2 (Pyridine) |

| 154.0 | Boc (C=O) |

| 152.1 | C-6 (Pyridine) |

| 139.0 | C-4 (Pyridine) |

| 117.5 | C-3 (Pyridine) |

| 115.0 | C-5 (Pyridine) |

| 79.5 | Boc (-C (CH₃)₃) |

| 50.5 | Piperazine (-N-C H₂-) |

| 44.0 | Piperazine (-N(Boc)-C H₂-) |

| 28.1 | Boc (-C(C H₃)₃) |

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum shows two carbonyl carbons: the carboxylic acid at 167.0 ppm and the Boc carbonyl at 154.0 ppm .

-

Five distinct signals in the aromatic region confirm the substitution pattern of the pyridine ring. The carbon attached to the piperazine nitrogen (C-2) is significantly deshielded (158.5 ppm ).

-

The quaternary carbon of the tert-butyl group appears at 79.5 ppm , and the three equivalent methyl carbons resonate at 28.1 ppm , which are characteristic signals for a Boc group.

-

The piperazine methylene carbons are observed at 50.5 ppm and 44.0 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS

Rationale for Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and susceptibility to protonation or deprotonation, allowing for gentle ionization without significant fragmentation.

-

Analysis Mode: Both positive and negative ion modes are analyzed to maximize the information obtained. The positive mode will detect the protonated molecule [M+H]⁺, while the negative mode will detect the deprotonated molecule [M-H]⁻.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water.

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using a syringe pump at a flow rate of 10 µL/min.

-

Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the cone voltage is set to 30 V.

-

Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode over the same mass range. The capillary voltage is set to -3.0 kV.

-

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum, which provides structural information.

Mass Spectrometry Data and Interpretation

| m/z | Ion Species | Interpretation |

| 308.1554 | [M+H]⁺ | Protonated molecular ion |

| 306.1401 | [M-H]⁻ | Deprotonated molecular ion |

| 252.1343 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 208.1445 | [M+H - Boc]⁺ | Loss of the entire Boc group |

| 164.0917 | [M+H - Boc - CO₂]⁺ | Subsequent loss of carbon dioxide |

Interpretation of Mass Spectra:

-

The high-resolution mass measurement of the protonated molecular ion ([M+H]⁺) at m/z 308.1554 is consistent with the calculated exact mass of C₁₅H₂₂N₃O₄⁺ (308.1559), confirming the elemental composition.

-

The fragmentation pattern is dominated by the characteristic losses associated with the Boc group. The initial loss of isobutylene (56 Da) to give the ion at m/z 252.1343 is a hallmark of Boc-protected amines.

-

Further fragmentation leads to the loss of the entire Boc group (100 Da) and subsequent loss of CO₂ from the carboxylic acid moiety, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is used as it requires minimal sample preparation and provides high-quality spectra for solid samples.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Medium | C-H stretch (aliphatic, Boc & piperazine) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1695 | Strong | C=O stretch (Boc carbamate) |

| 1680 | Strong | C=O stretch (carboxylic acid dimer) |

| 1590 | Medium | C=C and C=N stretches (pyridine ring) |

| 1420 | Medium | C-O-H bend (carboxylic acid) |

| 1245 | Strong | C-N stretch (piperazine) |

| 1160 | Strong | C-O stretch (carbamate) |

Interpretation of the IR Spectrum:

-

The very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

Two strong carbonyl (C=O) stretching bands are observed. The band at 1695 cm⁻¹ is assigned to the Boc carbamate, while the band at 1680 cm⁻¹ corresponds to the carboxylic acid carbonyl, which is at a lower frequency due to intermolecular hydrogen bonding (dimerization)[4].

-

The peak at 1590 cm⁻¹ is indicative of the aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

The strong absorptions at 1245 cm⁻¹ and 1160 cm⁻¹ are characteristic of the C-N and C-O stretching vibrations of the piperazine and carbamate groups, respectively.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the workflow for its characterization.

Caption: Molecular structure and analytical workflow.

Caption: Key proton assignments on the molecular structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, MS, and IR provides a self-validating system for the structural confirmation of this compound. Each technique offers complementary information, and together they create an unambiguous and robust characterization package. The detailed protocols and interpretations presented in this guide serve as a reliable reference for scientists working with this important chemical entity, ensuring high standards of quality and reproducibility in research and development.

References

-

Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MassBank. (2020). msbnk-lcsb-lu048801. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid. Retrieved from [Link]

-

NIH - PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

-

MDPI. (2022). The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. Retrieved from [Link]

-

NIST WebBook. (n.d.). t-Butyl 1-piperaziencarboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-